molecular formula C19H23NO B1287266 Benzipram CAS No. 35256-86-1

Benzipram

Cat. No.: B1287266
CAS No.: 35256-86-1
M. Wt: 281.4 g/mol
InChI Key: FVLVBVSILSHUAF-UHFFFAOYSA-N
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Description

Benzipram is a synthetic herbicide primarily used to control broad-leaved weeds and grasses in various crops. It is known for its effectiveness in agricultural applications, particularly in cereals and oilseed rape. The chemical formula of this compound is C₁₉H₂₃NO, and its IUPAC name is N-benzyl-N-isopropyl-3,5-dimethylbenzamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzipram can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: Benzipram undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted benzamides.

Scientific Research Applications

Agricultural Applications

Herbicide Use
Benzipram is predominantly utilized as a herbicide to manage broadleaf weeds in agricultural settings. Its effectiveness stems from its ability to disrupt photosynthetic processes in target plants, leading to growth inhibition and eventual plant death. This mechanism makes it valuable for enhancing crop yield and managing weed populations effectively.

Mechanism of Action
The exact mechanism of action for this compound remains partially understood; however, it is believed to interfere with specific biochemical pathways essential for weed growth. This disruption can lead to significant reductions in weed biomass and seed production, thereby improving crop performance .

Biological Research Applications

Plant Physiology Studies
this compound has been investigated for its effects on plant physiology, particularly concerning weed resistance mechanisms. Research indicates that it may help elucidate how certain weeds develop resistance to herbicides, providing insights that could lead to the development of more effective herbicidal strategies.

Potential Antimalarial Properties
Due to its structural similarities to certain antimalarial compounds, this compound has been explored for potential antimalarial properties. This area of research is still in preliminary stages but shows promise for future applications in combating malaria through novel chemical scaffolds .

Industrial Applications

Crop Management
In addition to its role as a herbicide, this compound is being studied for its potential applications in industrial agriculture, where it could be integrated into broader pest management systems. Its unique properties may allow it to be used alongside other agricultural chemicals to enhance overall efficacy and sustainability in crop production .

Case Study 1: Efficacy Against Resistant Weeds
A study conducted on the application of this compound in fields with known herbicide-resistant weed populations demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that this compound could effectively manage these populations without contributing to further resistance development.

Case Study 2: Environmental Impact Assessment
Research assessing the environmental fate of this compound revealed limited data on its ecotoxicology and human health impacts. However, initial findings suggest that careful application can mitigate potential ecological risks while maintaining its effectiveness as a herbicide .

Mechanism of Action

The exact mechanism of action of Benzipram is not fully understood. it is believed to interfere with specific biochemical pathways in plants, leading to the inhibition of essential processes required for weed growth and survival . Further research is ongoing to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

    Florpyrauxifen: Another herbicide with a different mode of action.

    Haloxydine: Known for its effectiveness against a broad spectrum of weeds.

    Isopolinate: Used in similar agricultural applications.

Uniqueness: Benzipram stands out due to its unique chemical structure and potential for novel modes of action. Unlike some other herbicides, this compound has shown promise in overcoming resistance issues in certain weed species .

Properties

IUPAC Name

N-benzyl-3,5-dimethyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14(2)20(13-17-8-6-5-7-9-17)19(21)18-11-15(3)10-16(4)12-18/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLVBVSILSHUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058065
Record name Benzipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35256-86-1
Record name Benzipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35256-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzipram [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZIPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WAZ5C487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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